(6-Amino-1H-indazol-3-YL)methanol

Übersicht

Beschreibung

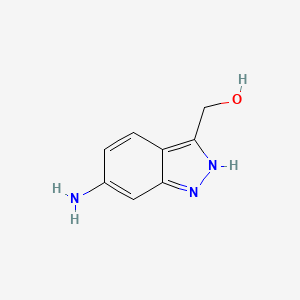

(6-Amino-1H-indazol-3-YL)methanol is a nitrogen-containing heterocyclic compound. It features an indazole core, which is a bicyclic structure composed of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-1H-indazol-3-YL)methanol typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under thermal or catalytic conditions. For instance, a sequence involving thermal 6π-electrocyclization of dialkenyl pyrazoles and subsequent oxidation can yield the desired indazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Amino-1H-indazol-3-YL)methanol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of (6-Amino-1H-indazol-3-YL)methanol typically involves the reaction of indazole derivatives with formaldehyde or other aldehydes under acidic conditions. Various methods have been documented for the synthesis of this compound, including:

- Suzuki Coupling Reactions : This method involves coupling (1H-indazol-6-yl)boronic acid with halides to form indazole derivatives, which can then be modified to yield this compound .

- Direct Functionalization : The compound can be synthesized through direct functionalization of indazole derivatives with hydroxymethyl groups .

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. These compounds have been evaluated for their effectiveness against various cancer types:

- Acute Myeloid Leukemia : Clinical trials have investigated the use of indazole derivatives in combination therapies for acute myeloid leukemia, demonstrating promising results in inhibiting cancer cell proliferation .

- Breast Cancer : Similar studies have shown that these compounds can inhibit signaling pathways involved in breast cancer progression, making them candidates for further development as therapeutic agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that certain indazole derivatives exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Studies : Compounds derived from indazoles have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) of these compounds indicate their potential as future antibacterial agents .

Ion Channel Modulation

This compound has been identified as a potential ligand for ion channels. Research suggests that it may interact with vanilloid receptors and other ion channels, which are crucial in pain perception and other physiological processes. This interaction could lead to the development of novel analgesic drugs .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and various biological targets. For example:

- DNA Gyrase Inhibition : The compound has been docked against DNA gyrase, a critical enzyme in bacterial DNA replication. The binding energy calculations suggest that it may effectively inhibit this enzyme, offering a pathway for antibiotic development .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (6-Amino-1H-indazol-3-YL)methanol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the induction of apoptosis in cancer cells through the inhibition of the p53/MDM2 pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-indazole-3-amine: Shares the indazole core but lacks the methanol group.

6-(3-Methoxyphenyl)-1H-indazol-3-amine: Contains a methoxyphenyl group instead of the methanol group.

Uniqueness

(6-Amino-1H-indazol-3-YL)methanol is unique due to the presence of both an amino group and a methanol group on the indazole core. This combination of functional groups can confer distinct biological activities and chemical reactivity compared to other indazole derivatives .

Biologische Aktivität

(6-Amino-1H-indazol-3-YL)methanol is a nitrogen-containing heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features an indazole core, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure includes an amino group and a methanol group attached to the indazole ring, contributing to its unique biological properties. The synthesis typically involves the formation of the indazole core followed by functionalization at specific positions. A common method includes thermal cyclization of dialkenyl pyrazoles and subsequent oxidation to yield indazole derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, leading to various biological effects. Notably, it can induce apoptosis in cancer cells through the inhibition of the p53/MDM2 pathway, which plays a crucial role in cell cycle regulation and tumor suppression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : The compound has demonstrated potent inhibition of WNT-dependent signaling pathways in human colorectal carcinoma cells, with an IC50 value of approximately 23 ± 11 nM. This suggests its potential as an anticancer agent targeting specific signaling pathways involved in tumor growth .

- Enzyme Inhibition : It acts as a high-affinity ligand for cyclin-dependent kinases (CDK8 and CDK19), showing IC50 values of 7.2 ± 1.4 nM and 6.0 ± 1.0 nM respectively. Such inhibition can lead to reduced cell proliferation in cancer models .

- Cytotoxicity : Studies have shown that this compound exhibits low cytotoxicity against human liver HepG2 cells, indicating a favorable selectivity index for potential therapeutic applications .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1H-indazole-3-amine | Lacks methanol group | Moderate anticancer activity |

| 6-(3-Methoxyphenyl)-1H-indazol-3-amine | Contains methoxyphenyl group | Antimicrobial properties |

| This compound | Amino and methanol groups on indazole core | Potent anticancer activity |

The presence of both an amino group and a methanol group on the indazole core distinguishes this compound from other derivatives, potentially conferring unique chemical reactivity and biological activities.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

- Colorectal Cancer Model : In vitro assays demonstrated that this compound significantly inhibited WNT signaling pathways in LS174T human colorectal carcinoma cells, suggesting its potential as a targeted therapy for cancers driven by these pathways .

- Pharmacokinetic Profiles : The compound exhibited moderate in vivo clearance rates in rodent models but showed high predicted clearance in humans, indicating a need for further optimization to enhance bioavailability while maintaining efficacy .

Eigenschaften

IUPAC Name |

(6-amino-2H-indazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPZOSGMXMDDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646930 | |

| Record name | (6-Amino-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908247-68-7 | |

| Record name | (6-Amino-2H-indazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.